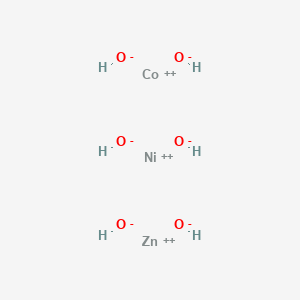![molecular formula C10H13N3O3 B14262867 1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene CAS No. 137887-32-2](/img/structure/B14262867.png)
1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene is an organic compound characterized by the presence of a tert-butyl group, an azoxy group, and a nitro group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene typically involves the reaction of tert-butylamine with nitrobenzene under specific conditions to form the azoxy compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the nitro group can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo substitution reactions where the nitro or azoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(E)-tert-Butyl-ONN-azoxy]-2-nitrobenzene: A geometric isomer with different spatial arrangement of the azoxy group.
tert-Butyl-2-nitrobenzene: Lacks the azoxy group but shares the tert-butyl and nitro functionalities.
Azoxybenzene: Contains the azoxy group but lacks the tert-butyl and nitro groups.
Uniqueness
1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene is unique due to the combination of the tert-butyl, azoxy, and nitro groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
137887-32-2 |
|---|---|
Molekularformel |
C10H13N3O3 |
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
tert-butyl-(2-nitrophenyl)imino-oxidoazanium |
InChI |
InChI=1S/C10H13N3O3/c1-10(2,3)13(16)11-8-6-4-5-7-9(8)12(14)15/h4-7H,1-3H3 |
InChI-Schlüssel |
UTFFBMJPIFGAFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[N+](=NC1=CC=CC=C1[N+](=O)[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol](/img/structure/B14262787.png)
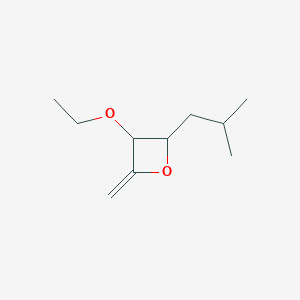
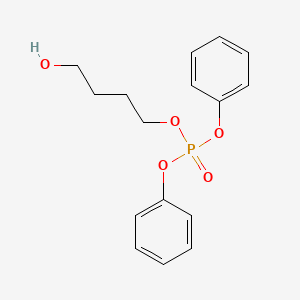
![1-Propyl-7H-benzo[C]carbazole](/img/structure/B14262799.png)
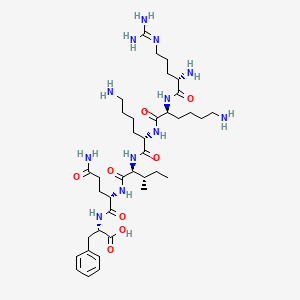
![4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal](/img/structure/B14262819.png)
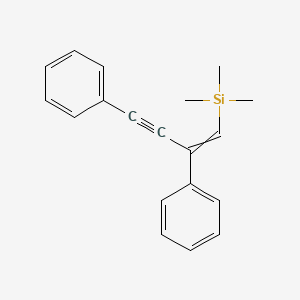
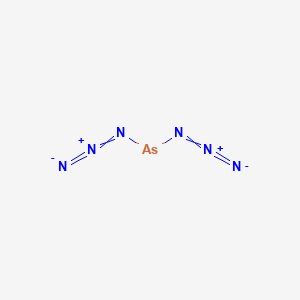
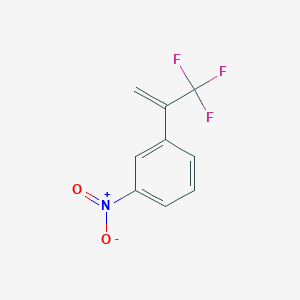
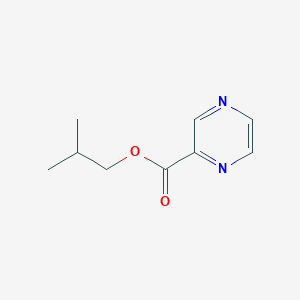
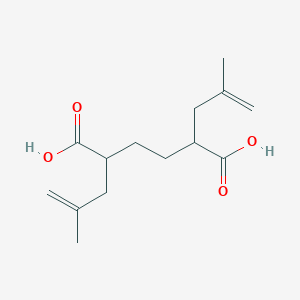
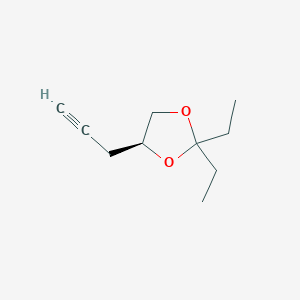
![(2s,3r,6s)-2,8-Dibromo-9-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undecan-3-ol](/img/structure/B14262864.png)
